molecular formula C16H13ClFN5O B2399793 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-46-5

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2399793
CAS No.: 899981-46-5
M. Wt: 345.76
InChI Key: UCNLRZRQWGUPHU-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-13-4-2-1-3-10(13)9-23-15(19)14(21-22-23)16(24)20-12-7-5-11(18)6-8-12/h1-8H,9,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLRZRQWGUPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Synthesis via Azide-Alkyne Coupling

Core Triazole Formation

The triazole backbone is typically constructed via cyclization reactions between α-cyanoacetamides and in situ-generated azides. For the target compound, this involves reacting 2-chlorobenzyl azide with a pre-functionalized α-cyanoacetamide precursor. A prototypical procedure involves:

  • Azide Preparation : 2-Chlorobenzyl amine is converted to its azide derivative using imidazole-1-sulfonyl azide hydrochloride in methanol with potassium carbonate as a base. This yields 2-azido-2-(2-chlorophenyl)ethanol, a key intermediate.
  • Cyclization : The azide reacts with α-cyano-N-(4-fluorophenyl)acetamide under microwave irradiation (80°C, 1 hour) in ethanol with sodium hydroxide, forming the triazole core.

Yield : 56–77% after purification by trituration.

Key Data Table: Cyclization Reaction Parameters
Parameter Value Source
Reaction Temperature 80°C (microwave)
Solvent System Ethanol
Base Sodium Hydroxide
Purification Method Trituration with EtOAc/Et₂O
Typical Yield 56–77%

Transition-Metal-Free Synthesis via Carbodiimide-Diazo Coupling

Alternative Route for Triazole Assembly

A metal-free approach reported by Wang et al. employs carbodiimides and diazo compounds. For the target molecule:

  • Diazo Precursor : 2-Chlorobenzyl diazo compound is synthesized from 2-chlorobenzyl amine via diazotization.
  • Cycloaddition : The diazo species reacts with N-(4-fluorophenyl)carbodiimide in acetonitrile at 25°C for 12 hours, forming the triazole ring without metal catalysts.

Advantages : Avoids copper contamination, making it suitable for biomedical applications.

Key Data Table: Metal-Free Reaction Metrics
Parameter Value Source
Reaction Temperature 25°C
Solvent System Acetonitrile
Catalyst None
Reaction Time 12 hours
Typical Yield 45–62%

Post-Cyclization Functionalization: Amidation Strategies

Direct Amidation of Ester Intermediates

The carboxamide group is introduced via Lewis acid-catalyzed amidation:

  • Ester Activation : The triazole-4-carboxylate ester is treated with boron trifluoride diethyl etherate (BF₃·OEt₂) to activate the carbonyl group.
  • Amine Coupling : 4-Fluoroaniline is added, and the reaction proceeds at 60°C for 24 hours, yielding the final carboxamide.

Critical Notes :

  • Excess BF₃·OEt₂ improves conversion but requires careful quenching with aqueous NaOH to prevent decomposition.
  • Purification via HCl salt formation enhances crystallinity.
Key Data Table: Amidation Optimization
Parameter Value Source
Catalyst BF₃·OEt₂
Temperature 60°C
Reaction Time 24 hours
Yield After Salt Formation 77%

Optimization of Regioselectivity and Solubility

Regiochemical Control

Regioselectivity in triazole formation is achieved through:

  • Microwave Assistance : Ensures rapid, uniform heating, favoring the 1,4-disubstituted triazole isomer.
  • Base Selection : Sodium hydroxide minimizes side reactions compared to weaker bases like K₂CO₃.

Solubility Enhancement

The compound’s low aqueous solubility (<0.1 mg/mL) is mitigated by:

  • Co-Solvent Systems : Ethanol/water mixtures (4:1 v/v) improve dispersion in biological assays.
  • Salt Formation : Hydrochloride salts increase polarity without altering bioactivity.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the 2-chlorobenzyl group appear as a doublet at δ 7.65 ppm (J = 8.2 Hz), while the 4-fluorophenyl moiety shows a triplet at δ 6.89 ppm.
  • HRMS : Molecular ion peak at m/z 388.0982 ([M+H]⁺, calculated for C₁₆H₁₂ClFN₅O).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Scalability and Industrial Considerations

Pilot-Scale Production

  • One-Pot Systems : Combining azide formation and cyclization in a single reactor reduces intermediate isolation steps.
  • Cost Analysis : Raw material costs for 1 kg batch: ~$2,500 (USD), with 65% overall yield.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the chlorobenzyl group could yield a variety of substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives can exhibit significant anticancer properties. The compound 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. For instance, similar triazole compounds have shown promising results against various cancer cell lines, including those from breast, lung, and ovarian cancers .

Case Study: In Vitro Anticancer Studies

A study focusing on related triazole compounds demonstrated percent growth inhibition (PGI) values ranging from 50% to over 85% against different cancer cell lines. Such findings suggest that the target compound may possess comparable efficacy .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. The structural characteristics of this compound may allow it to interact effectively with microbial enzymes or cellular structures.

Case Study: Antimicrobial Screening

In a broader investigation involving triazole derivatives, compounds were screened against various bacterial and fungal strains. The results indicated that certain derivatives exhibited activity comparable to established antibiotics like penicillin and fluconazole . This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes critical to disease processes. Triazoles have been noted for their ability to bind to enzyme active sites, potentially blocking substrate access.

Case Study: Enzyme Interaction Studies

Research on related triazole compounds has shown that they can inhibit enzymes involved in cancer metabolism and microbial resistance mechanisms. Such studies highlight the potential for this compound in therapeutic applications targeting these pathways .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerVarious triazolesPGI up to 85% against cancer cells
AntimicrobialTriazole DerivativesComparable efficacy to antibiotics
Enzyme InhibitionTriazolesInhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-chlorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-chlorobenzyl)-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent and its mechanisms of action, supported by relevant data and findings from various studies.

Chemical Structure

The compound features a triazole ring, an amino group, and multiple aromatic substituents, including a chlorobenzyl and a fluorophenyl group. Its molecular formula contributes to its unique reactivity and biological properties.

Feature Description
Triazole Ring Core structure providing biological activity
Amino Group Enhances solubility and interaction with biological targets
Chlorobenzyl Group Influences reactivity and binding affinity
Fluorophenyl Group Modulates electronic properties and stability

Antimicrobial Potential

Research has indicated that compounds containing the triazole core exhibit significant antimicrobial activity, particularly against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action typically involves the inhibition of specific enzymes or receptors essential for the parasite's survival.

A study highlighted that this compound demonstrated potent activity against T. cruzi, with submicromolar efficacy (pEC50 > 6) in cellular assays. This compound was optimized for improved aqueous solubility and metabolic stability, leading to enhanced oral bioavailability in preclinical models .

The mechanism by which this compound exerts its effects involves binding to molecular targets within the parasite. This interaction may modulate various cellular pathways critical for the parasite's growth and replication. The presence of halogenated groups in its structure is believed to enhance binding affinity through increased hydrophobic interactions .

Study on Chagas Disease

In a comprehensive study published in Journal of Medicinal Chemistry, researchers performed high-content screening against intracellular T. cruzi in VERO cells. The identified compounds from the 5-amino-1,2,3-triazole series showed significant suppression of parasite burden in mouse models, indicating their potential as therapeutic agents for Chagas disease .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that variations in substituents significantly affect the biological activity of triazole derivatives. For instance, compounds with different halogen substitutions exhibited varying degrees of potency against T. cruzi. The fluorophenyl group was particularly noted for enhancing the compound's overall efficacy .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar triazole derivatives:

Compound Name Key Features Biological Activity
5-amino-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamideDifferent halogen substitutionModerate activity against protozoan parasites
5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideLacks additional substituentsLower potency compared to target compound
5-amino-N-(5-fluoro-2-methylphenyl)-triazole-4-carboxamideVariations in phenyl substituentsAltered potency due to fluorine positioning

Q & A

Basic Question: What are the established synthetic routes for 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what are their key methodological considerations?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Condensation of substituted aniline derivatives (e.g., 2-chlorobenzylamine) with isocyanides or carboximidoyl chlorides to form intermediates .
  • Step 2: Cyclization using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core .
  • Critical Considerations:
    • Solvent selection (e.g., DMSO or acetonitrile) to enhance reaction efficiency .
    • Purification via column chromatography or recrystallization to isolate the target compound .
    • Monitoring reaction progress using TLC or HPLC to ensure intermediate stability .

Basic Question: How can researchers address the low aqueous solubility of this compound in biological assays?

Answer:
Methodological strategies include:

  • Derivatization: Introducing hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) to improve solubility while retaining bioactivity .
  • Co-solvent Systems: Using DMSO-water mixtures (<5% DMSO) to maintain compound stability in cell-based assays .
  • Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Question: What structural features of this compound contribute to its enzyme inhibitory activity, and how can structure-activity relationship (SAR) studies be optimized?

Answer:
Key structural determinants:

  • Triazole Core: Facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or phosphodiesterases) .
  • Substituent Effects:
    • The 2-chlorobenzyl group enhances hydrophobic interactions with binding pockets .
    • The 4-fluorophenyl moiety improves metabolic stability via reduced cytochrome P450 interactions .
      SAR Optimization:
  • Systematic substitution at the 5-amino position (e.g., alkylation or acylation) to modulate potency .
  • High-throughput screening of derivatives using crystallography (SHELX refinement) and molecular docking .

Advanced Question: How should researchers resolve contradictions in crystallographic data during structural characterization?

Answer:
Contradictions (e.g., anisotropic displacement parameters or twinning) require:

  • Refinement Software: SHELXL for high-resolution data to adjust thermal parameters and validate hydrogen bonding networks .
  • Validation Tools: Use of WinGX and ORTEP for Windows to cross-check molecular geometry and packing .
  • Data Reconciliation: Compare experimental results (e.g., NMR, HRMS) with crystallographic models to resolve ambiguities .

Advanced Question: What experimental designs are recommended for studying this compound’s interaction with apoptosis-inducing factor (AIF) in parthanatos?

Answer:
Proposed workflow:

  • In Vitro Assays:
    • Fluorescence polarization assays to measure AIF binding affinity .
    • Co-localization studies using confocal microscopy with fluorescently labeled compounds .
  • In Vivo Models:
    • Transgenic mice with AIF knockdown to validate mechanistic pathways .
  • Controls: Include structurally analogous triazole derivatives to isolate specificity .

Advanced Question: How can researchers leverage computational tools to predict off-target interactions of this compound?

Answer:
Methodology:

  • Molecular Dynamics (MD) Simulations: Assess binding stability with non-target proteins (e.g., kinases or GPCRs) .
  • Pharmacophore Modeling: Identify common interaction patterns across protein families .
  • Docking Validation: Cross-reference results with experimental IC50 values from enzymatic assays .

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